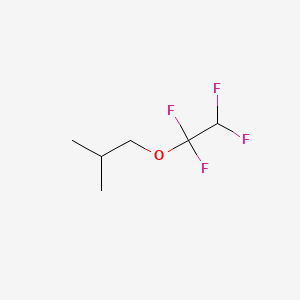

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane

Übersicht

Beschreibung

The compound 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2), also named 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane , is a fluorinated ether with the molecular formula C₅H₄F₈O and a molecular weight of 232.07 g/mol . It is characterized by a propane backbone substituted with a tetrafluoroethoxy group (-OCF₂CF₂H) at the third carbon and fluorine atoms at the first and second carbons. Key properties include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of isobutyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed in substitution reactions.

Major Products Formed

Oxidation: Fluorinated ketones and carboxylic acids.

Reduction: Fluorinated alcohols and hydrocarbons.

Substitution: Various substituted fluorinated ethers.

Wissenschaftliche Forschungsanwendungen

Electrolytes in Battery Technology

One of the prominent applications of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is in the development of electrolytes for sodium-ion batteries. The compound serves as a non-aqueous electrolyte that enhances the performance and stability of sodium-ion batteries. Research indicates that its inclusion leads to lower resistance and reduced gas generation during durability tests .

| Property | Value |

|---|---|

| Electrochemical Stability | High |

| Gas Generation | Low during cycling |

| Conductivity | Enhanced due to fluorinated structure |

Refrigerants and Propellants

The compound has also been investigated for use as a refrigerant and propellant due to its low toxicity and environmental impact compared to traditional compounds. Its fluorinated nature allows it to maintain stability under various conditions while providing efficient thermodynamic properties suitable for refrigeration cycles .

Blowing Agents in Foam Production

In foam production processes, particularly for insulation materials, this compound acts as a blowing agent. Its low boiling point and ability to produce gas upon heating make it ideal for creating cellular structures in polymer foams .

Case Study 1: Sodium-Ion Battery Electrolyte

A study published in a leading journal examined the impact of incorporating this compound into sodium-ion battery electrolytes. The results showed a significant increase in cycle life and efficiency compared to conventional electrolytes lacking this compound. The fluorinated ether formed stable solid-electrolyte interphases that enhanced ion transport.

Case Study 2: Refrigeration Systems

Research conducted on refrigeration systems utilizing this compound demonstrated improved energy efficiency and lower global warming potential compared to traditional refrigerants like hydrofluorocarbons (HFCs). The study highlighted its effectiveness in maintaining cooling efficiency across varying temperatures.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with various molecular targets and pathways. Its fluorinated structure allows it to participate in unique chemical reactions, influencing the behavior of other molecules in its vicinity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Ethers

Structural and Physical Property Comparison

The following table compares 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane with structurally related fluorinated ethers:

Key Observations:

- Fluorination Degree : The heptafluoro variant (C₅HF₁₁O) exhibits higher fluorine content, leading to a lower boiling point (41°C) compared to the target compound (93°C) due to reduced molecular interactions .

- Substituent Effects : Replacement of the tetrafluoroethoxy group with a methoxy group (C₄H₆F₄O) increases boiling point (113°C) due to stronger hydrogen bonding .

- Applications : The target compound’s balanced fluorination and ether linkage make it ideal for electrolytes and electronics cleaning, whereas the heptafluoro variant is restricted to laboratory use due to higher toxicity .

Key Observations:

- The heptafluoro variant poses significant health risks, including acute toxicity and severe eye irritation, necessitating stringent safety protocols .

- The target compound’s hazards are less documented but likely milder, aligning with its use in commercial applications like batteries .

Application Comparison

Biologische Aktivität

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including biology and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H9F4O

- Molecular Weight : 164.12 g/mol

- Structure : The compound features a central propane backbone substituted with a tetrafluoroethoxy group, which imparts significant stability and hydrophobic characteristics.

The biological activity of this compound primarily stems from its hydrophobic nature and chemical stability . These properties allow it to interact with biological membranes and proteins without causing significant disruption. Its inertness makes it a suitable candidate for use in drug delivery systems where minimal reactivity with biological components is desired.

Biological Applications

- Drug Delivery Systems : Due to its stability and low toxicity, this compound is being investigated for use in formulating drug delivery systems that require a non-reactive carrier.

- Biological Studies : The compound's non-toxic profile allows it to be used in various biological assays to study membrane interactions and protein behavior.

Case Study 1: Drug Delivery Efficacy

A study examined the efficacy of this compound as a carrier for hydrophobic drugs. The results indicated that formulations containing this compound exhibited improved solubility and bioavailability compared to traditional carriers. The study highlighted:

- Increased Drug Stability : The compound's inertness helped maintain the stability of sensitive drugs during storage.

- Enhanced Cellular Uptake : Cells treated with drug formulations using this ether showed significantly higher uptake rates compared to control groups.

Case Study 2: Membrane Interaction Studies

In another investigation focused on membrane proteins, researchers utilized this compound to assess its impact on membrane fluidity. Key findings included:

- Minimal Disruption : The compound did not significantly alter the fluidity of lipid bilayers at low concentrations.

- Potential as a Membrane Stabilizer : At higher concentrations, it exhibited properties that could stabilize membranes under stress conditions.

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to similar fluorinated compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Drug delivery; membrane interaction | Drug formulations; biological assays |

| 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | Surfactant; lubricant | Industrial applications; polymer synthesis |

| Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | Solvent; cleaning agent | Electronic cleaning; medical devices |

Research Findings

Recent studies have shown that the incorporation of this compound in various formulations can lead to:

- Improved Efficacy : Enhanced performance in drug delivery systems.

- Reduced Toxicity : Favorable safety profiles in biological assays.

- Stability Under Stress : Maintenance of structural integrity in formulations exposed to extreme conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane, and what are their key reaction conditions?

The synthesis typically involves alkylation of fluorinated alcohols or ethers. For example, a method analogous to the preparation of 2-(3,5-dimethylphenoxy)-1-methyl-ethylamine ( ) can be adapted:

- Step 1 : React a fluorinated alcohol (e.g., 1,1,2,2-tetrafluoroethanol) with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

- Step 2 : Purify the product via fractional distillation or column chromatography.

Key parameters include temperature (60–80°C), solvent (polar aprotic, e.g., DMF), and reaction time (12–24 hrs). Yield optimization may require adjusting stoichiometry or catalyst loading .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous fluorinated ethers ( ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Emergency Procedures :

- Storage : Store in sealed containers away from oxidizers and heat sources .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorinated moieties (δ -120 to -140 ppm for CF₂ groups). ¹H NMR can resolve methyl and methoxy protons .

- GC-MS : Use helium carrier gas and a low-polarity column (e.g., DB-5) to analyze purity and detect volatile byproducts .

- FT-IR : Key peaks include C-F stretches (1000–1300 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and C-O bonds to assess stability under thermal or catalytic conditions.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to optimize reaction media .

- Transition State Analysis : Identify intermediates in nucleophilic substitution reactions to guide catalyst selection .

Q. What strategies resolve contradictions in reported yields for its synthesis?

Example: If Method A (70% yield) and Method B (45% yield) conflict:

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), base strength (KOH vs. K₂CO₃), and temperature gradients.

- Byproduct Analysis : Employ GC-MS to detect side products (e.g., elimination products from β-hydrogen abstraction) and adjust reaction conditions accordingly .

- Catalyst Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

Q. How does the compound’s fluorinated structure influence its performance in low-temperature applications?

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals glass transition temperatures (Tg) and decomposition thresholds. Fluorinated ethers typically exhibit Tg < -50°C, making them suitable as cryogenic solvents .

- Solvent Compatibility : Test dielectric constants and Hansen solubility parameters to assess compatibility with polymers or electrolytes in battery research .

Q. What methodologies validate its biocompatibility for potential drug delivery applications?

- In Vitro Cytotoxicity Assays : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values. Compare with structurally similar hydrofluoroethers (HFEs) known for low toxicity .

- Drug Encapsulation Studies : Employ dynamic light scattering (DLS) to measure nanoparticle size distribution when the compound is used as a stabilizer in lipid-based formulations .

Eigenschaften

IUPAC Name |

2-methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-4(2)3-11-6(9,10)5(7)8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYXRZHJPDDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694778 | |

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18180-34-2 | |

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.